4-(1H-pyrazol-1-yl)piperidine dihydrochloride
Overview
Description
“4-(1H-pyrazol-1-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-(1H-pyrazol-1-yl)piperidine dihydrochloride” consists of a pyrazole ring bound to a piperidine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, while the piperidine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.13 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-(1H-pyrazol-1-yl)piperidine dihydrochloride”, focusing on unique applications:
sEH Inhibition
This compound has been evaluated for its potential as an sEH inhibitor. Modifications to its structure have shown improved inhibition activity, which is significant for therapeutic applications .
Antimicrobial Potential
Derivatives of this compound have demonstrated good antimicrobial properties, which could be beneficial in developing new antimicrobial agents .
Antitumor Potential
Some derivatives have been synthesized and evaluated for their antitumor potential against different cell lines, indicating its use in cancer research .
Anti-inflammatory Effects
A related piperazine derivative has shown anti-inflammatory effects, suggesting that similar compounds could be used in the development of anti-inflammatory medications .
Ligand in Chemistry
Pyrazole-based ligands, like this compound, are used in various applications including biological transformations, sensing for cancer, catalysis for hydrolysis reactions and oxidation, and more .
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a nucleophilic addition-elimination reaction .
Biochemical Pathways
It is known that pyrazole derivatives can have diverse pharmacological effects, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a pyridine core in the molecule is known to increase bioavailability .
properties
IUPAC Name |
4-pyrazol-1-ylpiperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-4-10-11(7-1)8-2-5-9-6-3-8;;/h1,4,7-9H,2-3,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPXWAXYEKDNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)piperidine dihydrochloride | |
CAS RN |
1181458-83-2 | |
Record name | 4-(1H-pyrazol-1-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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